Welcome to the BenchChem Online Store!
molecular formula C8H16N2O2 B314774 2-Morpholin-4-yl-isobutyramide

2-Morpholin-4-yl-isobutyramide

Cat. No. B314774
M. Wt: 172.22 g/mol
InChI Key: SRJYUQJCSLJMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646143

Procedure details

272 ml of concentrated sulfuric acid are slowly added, with stirring, to 57.9 g of 2-methyl-2-morpholino-propionitrile (exothermic reaction). After the addition of 43 ml of water, the mixture is stirred for 2 hours at 100°-110° C. The reaction mixture is cooled to 50° C. and added dropwise at 0° C. to a solution of 846 ml of 20% ammonia in 242 ml of water. The mixture is then extracted repeatedly with dichloromethane. The organic phases are washed with saturated sodium chloride solution and with sodium sulfate. The crude title compound is obtained from the concentrated filtrate: 1H NMR (CDCl3), δ(ppm) =7.08 (1 H, bs), 5.38 (1H, bs), 3.72 (4H, m), 2.53 (4H, m), 1.22 (6H, s)
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step Two
Quantity
846 mL
Type
reactant
Reaction Step Three
Name
Quantity
242 mL
Type
solvent
Reaction Step Three
Name
Quantity
43 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]([N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)([CH3:10])[C:8]#[N:9].N>O>[CH3:10][C:7]([N:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)([CH3:6])[C:8]([NH2:9])=[O:2]

Inputs

Step One
Name
Quantity
272 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
57.9 g
Type
reactant
Smiles
CC(C#N)(C)N1CCOCC1
Step Three
Name
Quantity
846 mL
Type
reactant
Smiles
N
Name
Quantity
242 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
43 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at 100°-110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted repeatedly with dichloromethane
WASH
Type
WASH
Details
The organic phases are washed with saturated sodium chloride solution and with sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)N)(C)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.